MK 410
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Overview
Description
. This compound is characterized by its complex structure, which includes an indole ring substituted with methoxy, methyl, and methylsulfanylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK 410 typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the indole derivative with a propanoic acid moiety under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
MK 410 undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The indole ring can be reduced under hydrogenation conditions to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of methoxy alcohols or ketones.
Reduction: Formation of dihydroindole derivatives.
Substitution: Introduction of halogen or nitro groups at the indole ring.
Scientific Research Applications
MK 410 has various scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of MK 410 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Methoxy-2-methyl-3-indoleacetic acid: A closely related compound with similar functional groups.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Uniqueness
MK 410 is unique due to the presence of the methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific interactions with molecular targets .
Properties
CAS No. |
40738-05-4 |
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Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C21H23NO3S/c1-13(21(23)24)20-14(2)22(12-15-5-8-17(26-4)9-6-15)19-10-7-16(25-3)11-18(19)20/h5-11,13H,12H2,1-4H3,(H,23,24) |
InChI Key |
QTUGRCJHUSVWGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 410 MK 410, (+)-isomer MK 410, sodium salt MK 410, sodium salt, (+)-isomer MK 410, sodium salt, (-)-isomer MK-410 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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